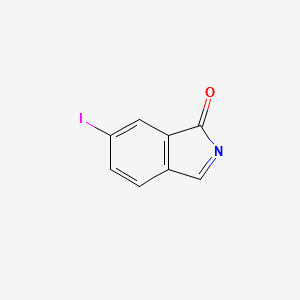

6-Iodoisoindol-1-one

Description

6-Iodoisoindol-1-one is a halogenated derivative of isoindolin-1-one, characterized by an iodine atom at the 6-position of the bicyclic isoindole scaffold. The iodine substituent introduces unique electronic and steric effects, which may influence reactivity, solubility, and biological activity compared to other 6-substituted analogs such as amino, chloro, methoxy, and hydroxy variants .

Properties

IUPAC Name |

6-iodoisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAXDSRPZALAJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoisoindol-1-one typically involves the iodination of isoindol-1-one derivatives. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced isoindole derivatives.

Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium cyanide can be used for these transformations.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide.

Major Products Formed:

Oxidation: Oxidized isoindole derivatives.

Reduction: Reduced isoindole derivatives.

Substitution: Isoindole derivatives with substituted functional groups.

Scientific Research Applications

Medicinal Chemistry

6-Iodoisoindol-1-one has been identified as a potential inhibitor of several key enzymes involved in cancer progression:

- Cyclin-dependent kinase 7 (CDK7) : Inhibition of CDK7 affects cell cycle regulation, making it a target for cancer therapy.

- Phosphoinositide 3-kinase gamma (PI3Kγ) : This enzyme is crucial in cancer cell proliferation and survival; inhibiting it can lead to reduced tumor growth.

Biological Studies

Research indicates that this compound plays a role in enzyme inhibition and molecular interactions:

- It has been shown to interact with inflammatory pathways, influencing the expression of pro-inflammatory factors such as iNOS and COX-2 while enhancing anti-inflammatory factors like IL-10 .

- The compound's unique structure allows it to act as an effective scaffold for designing new therapeutic agents targeting various diseases, including cancer and inflammation .

Materials Science

The unique structural properties of this compound make it a candidate for developing new materials with specific functionalities. Its iodine substitution may impart distinct chemical reactivity useful in creating advanced materials.

Anti-Cancer Activity

A study evaluated the anticancer potential of various isoindole derivatives, including this compound. The derivatives showed significant antiproliferative activity against human cancer cell lines (Caco-2 and HCT-116), inducing apoptosis and arresting the cell cycle at different phases. Structure-activity relationship (SAR) analysis indicated that halogenation enhances their biological activity .

Alzheimer’s Disease Research

Research has explored isoindoline derivatives as cholinesterase inhibitors, which are crucial for treating Alzheimer's disease. Compounds derived from this compound exhibited promising results in inhibiting acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6-Iodoisoindol-1-one involves its interaction with specific molecular targets, leading to various biological effects. The iodine atom at the 6-position can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. This interaction can modulate the activity of these targets, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key physicochemical parameters of 6-substituted isoindolin-1-one derivatives, derived from evidence on their structural analogs:

*Estimated values based on substituent trends.

Key Observations:

- Molecular Weight : The iodine substituent significantly increases molecular weight (~275 g/mol) compared to smaller substituents like chloro (167.59 g/mol) or methoxy (163.18 g/mol).

- Solubility: Polar groups (e.g., amino, methoxy) enhance aqueous solubility, whereas the bulky, hydrophobic iodine atom likely reduces solubility .

- pKa: Amino-substituted derivatives exhibit lower pKa (~4.01) due to the basic -NH₂ group, while iodo-substituted analogs may have higher pKa (~8–10) due to inductive electron-withdrawing effects .

6-Amino Derivatives (e.g., CAS 1234616-17-1):

6-Chloro Derivatives (e.g., CAS 58083-59-3):

- The electron-withdrawing chloro group enhances stability and may improve membrane permeability. Used in synthetic chemistry for cross-coupling reactions .

6-Methoxy and 6-Hydroxy Derivatives:

- Methoxy groups increase topological polar surface area (38.33 Ų), enhancing solubility and bioavailability .

6-Iodo Derivatives (Hypothetical):

- Iodine’s size and polarizability may facilitate interactions with hydrophobic protein pockets.

- Potential applications in radiopharmaceuticals (e.g., iodine-131 labeling) or as intermediates in Suzuki-Miyaura couplings due to iodine’s reactivity in cross-coupling reactions .

Biological Activity

6-Iodoisoindol-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological evaluations, including antimicrobial, anticancer, and antileishmanial properties.

Synthesis and Characterization

The synthesis of this compound typically involves halogenation reactions of isoindole derivatives. The introduction of the iodine atom enhances the compound's lipophilicity and biological activity. Characterization methods include nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindole, including this compound, exhibit promising antimicrobial properties. For instance, a study reported that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. The inhibition zones were comparable to standard antibiotics like gentamicin, indicating potential as effective antimicrobial agents .

| Compound | Inhibition Zone (mm) | Comparison |

|---|---|---|

| This compound | 15 | Comparable to Gentamicin |

| Gentamicin | 16 | Standard antibiotic |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. One notable study found that compounds with this structure induced apoptosis in human cancer cell lines such as Caco-2 and HCT-116. The mechanism involved cell cycle arrest and activation of apoptotic pathways, suggesting its role as a candidate for cancer therapy .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Caco-2 | 10.5 | Apoptosis induction |

| HCT-116 | 8.3 | Cell cycle arrest |

Antileishmanial Activity

This compound derivatives have also shown activity against Leishmania tropica. One study reported an IC50 value of 0.0478 µM for one derivative, outperforming traditional treatments like Glucantime. This highlights the compound's potential in treating leishmaniasis .

Structure-Activity Relationship (SAR)

The biological activities of isoindole derivatives are closely linked to their structural features. The presence of halogens, particularly iodine, enhances lipophilicity and biological interactions with target sites. SAR studies indicate that modifications at various positions on the isoindole ring can significantly influence the compound's efficacy .

Case Studies

Several case studies have illustrated the practical applications of this compound in drug development:

- Anticancer Applications : A research group synthesized a series of isoindole derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that compounds with higher lipophilicity exhibited better anticancer activity.

- Antimicrobial Studies : Another study focused on the synthesis of various halogenated isoindoles and evaluated their antibacterial properties against resistant strains, showing promising results that could lead to new antibiotic therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.